Cas no 623573-55-7 (Thieno[3,4-b]-1,4-dithiin, 5,7-dibromo-2,3-dihydro-)

Technical Introduction: Thieno[3,4-b]-1,4-dithiin, 5,7-dibromo-2,3-dihydro- is a brominated heterocyclic compound featuring a fused thienodithiin core. Its dibromo substitution at the 5,7-positions enhances its utility as a versatile intermediate in organic synthesis, particularly in the development of conjugated systems for electronic materials. The saturated 2,3-dihydro moiety improves stability while retaining reactivity for further functionalization. This compound is valued for its potential applications in optoelectronic materials, including organic semiconductors and photovoltaic devices, due to its electron-accepting properties and structural rigidity. Its well-defined bromination pattern allows for precise cross-coupling reactions, facilitating controlled polymer or small-molecule synthesis. Suitable for research in advanced material science and coordination chemistry.
Thieno[3,4-b]-1,4-dithiin, 5,7-dibromo-2,3-dihydro- structure
623573-55-7 structure
Product Name:Thieno[3,4-b]-1,4-dithiin, 5,7-dibromo-2,3-dihydro-
CAS No:623573-55-7
MF:C6H4Br2S3
MW:332.098956108093
CID:4074607
PubChem ID:85884191
Update Time:2025-08-05

Thieno[3,4-b]-1,4-dithiin, 5,7-dibromo-2,3-dihydro- Chemical and Physical Properties

Names and Identifiers

    • Thieno[3,4-b]-1,4-dithiin, 5,7-dibromo-2,3-dihydro-
    • 2,5-Dibromo-3,4-Ethylenedithiothiophene
    • 5,7-dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine
    • SKL634
    • YSZC1996
    • 623573-55-7
    • SCHEMBL19056387
    • Inchi: 1S/C6H4Br2S3/c7-5-3-4(6(8)11-5)10-2-1-9-3/h1-2H2
    • InChI Key: ZGMKNAXQTFUEIZ-UHFFFAOYSA-N
    • SMILES: S1CCSC2=C(Br)SC(Br)=C12

Computed Properties

  • Exact Mass: 331.78214Da
  • Monoisotopic Mass: 329.78419Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 78.8Ų

Thieno[3,4-b]-1,4-dithiin, 5,7-dibromo-2,3-dihydro- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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5,7-dibromo-2H,3H-thieno[3,4-b][1,4]dithiine
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Additional information on Thieno[3,4-b]-1,4-dithiin, 5,7-dibromo-2,3-dihydro-

Research Brief on Thieno[3,4-b]-1,4-dithiin, 5,7-dibromo-2,3-dihydro- (CAS: 623573-55-7): Recent Advances and Applications

Thieno[3,4-b]-1,4-dithiin, 5,7-dibromo-2,3-dihydro- (CAS: 623573-55-7) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel organic semiconductors, optoelectronic materials, and bioactive molecules. This research brief consolidates the latest findings on this compound, highlighting its synthesis, characterization, and emerging applications in drug discovery and material science.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a building block for the development of kinase inhibitors. The brominated thienodithiin scaffold was found to exhibit high binding affinity to specific ATP-binding pockets of kinases, making it a promising candidate for targeted cancer therapies. Molecular docking simulations and in vitro assays revealed that derivatives of 623573-55-7 showed inhibitory activity against BRAF V600E mutant kinase, with IC50 values in the low micromolar range.

In the realm of materials science, researchers have leveraged the electron-rich nature of this compound to design novel conjugated polymers for organic photovoltaic devices. A breakthrough reported in Advanced Materials (2024) showcased how 5,7-dibromo-2,3-dihydrothieno[3,4-b]-1,4-dithiin could be copolymerized with donor-acceptor monomers to achieve power conversion efficiencies exceeding 12%. The planar structure and extended π-conjugation system of the molecule contributed to enhanced charge carrier mobility and light absorption properties.

Recent synthetic methodology developments have addressed previous challenges in the large-scale production of 623573-55-7. A team from MIT developed a continuous-flow process that improved the yield of the key bromination step from 65% to 92% while reducing hazardous waste generation. This advancement, detailed in Organic Process Research & Development, has significant implications for the commercial viability of thienodithiin-based pharmaceuticals and materials.

Pharmacological studies have uncovered unexpected immunomodulatory properties of this compound class. Research published in ACS Chemical Biology (2024) demonstrated that certain derivatives could selectively modulate the NLRP3 inflammasome pathway, suggesting potential applications in treating inflammatory diseases. Structure-activity relationship studies identified the dibromo substitution pattern as critical for this biological activity while maintaining low cytotoxicity in primary human cells.

Looking forward, the versatility of 623573-55-7 continues to inspire innovative applications. Current clinical trials are investigating its derivatives as dual-acting agents for neurodegenerative diseases, combining kinase inhibition with antioxidant properties. Meanwhile, in material science, researchers are exploring its use in stretchable electronics and bioelectronic interfaces, capitalizing on its unique combination of electronic properties and potential biocompatibility.

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